molecular formula C24H8N2O4S B14684248 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone CAS No. 31611-29-7

5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone

Katalognummer: B14684248
CAS-Nummer: 31611-29-7
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: DOBOULGDHQSLKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone is a complex polycyclic aromatic compound that incorporates sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common method includes the fusion of carbonyl derivatives with elemental sulfur under specific conditions . Another approach involves palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include elemental sulfur, palladium catalysts, and oxidizing agents like FeCl3 . Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone has several scientific research applications:

Wirkmechanismus

The mechanism by which 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone exerts its effects involves its interaction with molecular targets through its polycyclic aromatic structure. This interaction can influence electronic properties and reactivity, making it useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone is unique due to its specific arrangement of sulfur and nitrogen atoms within a polycyclic aromatic framework. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific scientific and industrial applications .

Eigenschaften

CAS-Nummer

31611-29-7

Molekularformel

C24H8N2O4S

Molekulargewicht

420.4 g/mol

IUPAC-Name

15-thia-10,20-diazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone

InChI

InChI=1S/C24H8N2O4S/c27-21-9-3-1-7-8-2-4-10-16-12(24(30)26-22(10)28)6-14-20(18(8)16)19-13(31-14)5-11(23(29)25-21)15(9)17(7)19/h1-6H,(H,25,27,29)(H,26,28,30)

InChI-Schlüssel

DOBOULGDHQSLKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=CC4=C5C3=C1C6=C7C5=C(S4)C=C8C7=C(C=C6)C(=O)NC8=O)C(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.